An In-depth Technical Guide to the Chemical Properties of 11-oxo Fluticasone Propionate
An In-depth Technical Guide to the Chemical Properties of 11-oxo Fluticasone Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance of 11-oxo Fluticasone Propionate
11-oxo Fluticasone Propionate, identified by CAS number 1219174-94-3, is a critical compound in the pharmaceutical landscape, primarily recognized as a key impurity and degradation product of Fluticasone Propionate[1][2]. Fluticasone Propionate is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis[3]. The presence and characterization of impurities such as the 11-oxo derivative are of paramount importance in drug development and manufacturing. Regulatory bodies mandate stringent control over impurities to ensure the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive overview of the known chemical properties of 11-oxo Fluticasone Propionate, offering insights into its structure, formation, and analytical characterization.
Physicochemical Properties
While extensive experimental data for 11-oxo Fluticasone Propionate is not widely available in the public domain, its fundamental physicochemical properties can be summarized based on information from chemical suppliers and its relationship to the parent compound, Fluticasone Propionate.
| Property | Value | Source(s) |
| CAS Number | 1219174-94-3 | [2] |
| Molecular Formula | C₂₅H₂₉F₃O₅S | [2] |
| Molecular Weight | 498.55 g/mol | [2] |
| IUPAC Name | (6α,16α,17α)-6,9-Difluoro-16-methyl-3,11-dioxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic Acid S-(Fluoromethyl) Ester | [2] |
| Synonyms | 11-Keto Fluticasone Propionate, Fluticasone Propionate EP Impurity F | [2] |
| Appearance | Likely a white to off-white solid (inferred from Fluticasone Propionate) | |
| Solubility | Expected to have low aqueous solubility, similar to Fluticasone Propionate | |
| Melting Point | Not publicly available |
Structural Context and Formation
11-oxo Fluticasone Propionate is structurally distinct from its parent compound, Fluticasone Propionate, by the oxidation of the hydroxyl group at the C-11 position to a ketone. This transformation significantly impacts the molecule's three-dimensional conformation and, consequently, its biological activity and receptor binding affinity.
Caption: Structural comparison of Fluticasone Propionate and its 11-oxo derivative.
The formation of 11-oxo Fluticasone Propionate is primarily associated with the degradation of Fluticasone Propionate. Forced degradation studies, which are integral to the development of stability-indicating analytical methods, have shown that Fluticasone Propionate is susceptible to degradation under various stress conditions, including oxidative, and potentially basic and acidic environments[1][4][5][6]. The oxidation of the C-11 hydroxyl group is a common metabolic pathway for corticosteroids, and its presence as an impurity can also arise from the manufacturing process.
Analytical Characterization
The identification and quantification of 11-oxo Fluticasone Propionate as an impurity in Fluticasone Propionate drug substance and product are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques employed for this purpose[7].
A Representative HPLC Method for Impurity Profiling:
The following protocol outlines a general approach for the separation of Fluticasone Propionate and its related substances, including the 11-oxo derivative.
Objective: To develop a stability-indicating HPLC method capable of resolving Fluticasone Propionate from its known impurities.
Methodology:
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Column: A C18 stationary phase is commonly used for the separation of corticosteroids.
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Mobile Phase: A gradient elution is typically employed, often consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The gradient is optimized to achieve adequate resolution between all peaks of interest.
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Detection: UV detection is standard, with the wavelength selected based on the UV absorbance maxima of Fluticasone Propionate and its impurities (typically around 239 nm).
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System Suitability: The method's performance is verified by assessing parameters such as resolution between critical pairs (e.g., Fluticasone Propionate and its closest eluting impurity), tailing factor, and theoretical plates.
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Forced Degradation: To validate the stability-indicating nature of the method, samples of Fluticasone Propionate are subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method must be able to separate the intact drug from all resulting degradants.
Caption: A conceptual workflow for the development of a stability-indicating HPLC method.
Spectral Properties: An Inferential Analysis
While specific, experimentally-derived spectral data for pure 11-oxo Fluticasone Propionate are not readily found in the public literature, we can infer its expected spectral characteristics based on its structure and by comparison with Fluticasone Propionate.
Mass Spectrometry (MS)
In mass spectrometry, 11-oxo Fluticasone Propionate would be expected to show a molecular ion peak corresponding to its molecular weight of 498.55. The fragmentation pattern would be similar to that of Fluticasone Propionate, with characteristic losses of the propionate and fluoromethylthio groups. The presence of the C-11 ketone may introduce subtle differences in the fragmentation pathways compared to the C-11 hydroxyl of the parent compound. Studies on Fluticasone Propionate have identified major product ions at m/z 293.2 and 313.2[8].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 11-oxo Fluticasone Propionate would show characteristic signals for the steroid backbone. The most significant difference compared to Fluticasone Propionate would be the absence of the proton signal associated with the C-11 hydroxyl group and a downfield shift of the C-11 carbon signal due to the deshielding effect of the carbonyl group. A study on Fluticasone Propionate reported a doublet of doublet signal for a proton at 6.290, 6.294, 6.316, and 6.319 ppm[9].
Infrared (IR) Spectroscopy
The IR spectrum of 11-oxo Fluticasone Propionate would be expected to exhibit characteristic absorption bands for the various functional groups present. Key absorptions would include:
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C=O stretching vibrations for the ketone groups in the steroid ring and the ester.
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C-F stretching vibrations.
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C-S stretching vibrations. The most notable difference from the IR spectrum of Fluticasone Propionate would be the absence of the O-H stretching band from the C-11 hydroxyl group.
Conclusion
11-oxo Fluticasone Propionate is a well-recognized and critical impurity in the analysis of Fluticasone Propionate. While a comprehensive, publicly available dataset of its specific chemical and physical properties is limited, its fundamental characteristics can be understood through its structural relationship to the parent drug and the context of its formation as a degradation product. The analytical methodologies for its detection and control are well-established, ensuring the quality and safety of Fluticasone Propionate-containing pharmaceuticals. Further research into the detailed characterization of this and other related substances will continue to be a vital area of focus in pharmaceutical sciences.
References
- Mistry, N., Ismail, I. M., Smith, M. S., Nicholson, J. K., & Lindon, J. C. (1997). Characterisation of impurities in bulk drug batches of fluticasone propionate using directly coupled HPLC-NMR spectroscopy and HPLC-MS. Journal of Pharmaceutical and Biomedical Analysis, 16(4), 697–705.
- Nakano, T., Horiuchi, Y., & Tozuka, Y. (2017). Degradation rates and products of fluticasone propionate in alkaline solutions. Journal of Pharmaceutical Analysis, 7(5), 297–302.
- Nakano, T., Horiuchi, Y., & Tozuka, Y. (2017). Degradation rates and products of fluticasone propionate in alkaline solutions. Journal of Pharmaceutical Analysis, 7(5), 297-302.
-
Shimadzu. (n.d.). Isolation and identification of Fluticasone degradation impurities by UFPLC. Retrieved February 10, 2026, from [Link]
-
Semantic Scholar. (n.d.). Characterisation of impurities in bulk drug batches of fluticasone propionate using directly coupled HPLC-NMR spectroscopy and HPLC-MS. Retrieved February 10, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 11-Oxo Fluticasone Propionate-d3. Retrieved February 10, 2026, from [Link]
-
SynThink. (n.d.). Fluticasone Propionate Impurities | Related Compounds. Retrieved February 10, 2026, from [Link]
- Patel, K. G., & Patel, S. A. (2020). Development and Validation of HPTLC Method along with Forced Degradation Study for the Simultaneous Estimation of Azelastine Hydrochloride and Fluticasone Propionate.
-
Analytica Chemie. (n.d.). 11-OXO-FLUTICASONE Archives. Retrieved February 10, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Fluticasone-impurities. Retrieved February 10, 2026, from [Link]
- El-Kimary, E. I., Khamis, E. F., & Belal, F. (2022). ¹H-NMR spectrum of fluticasone propionate (FLP) and azelastine hydrochloride (AZH) in Dymista® nasal spray using inositol NF 12 as the internal standard (IS) and dimethyl sulfoxide-d6 (DMSO-d6) as the solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 277, 121275.
-
SCIEX. (n.d.). Highly sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma using the SCIEX QTRAP 6500 System. Retrieved February 10, 2026, from [Link]
- Dalvi, P. S., Patil, P. S., & Saudagar, R. B. (2014). Ultra Performance Liquid Chromatography Method for Fluticasone Propionate. Asian Journal of Chemistry, 26(1), 187-190.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 11-Oxo Fluticasone Propionate | CAS 1219174-94-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Degradation rates and products of fluticasone propionate in alkaline solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. asianpubs.org [asianpubs.org]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
